molecular formula C6H9NO2 B2530554 1-Acetyl-3,4-epoxy-pyrrolidine CAS No. 31865-21-1

1-Acetyl-3,4-epoxy-pyrrolidine

Cat. No.: B2530554
CAS No.: 31865-21-1
M. Wt: 127.143
InChI Key: IKWPGVGGCWKMDB-UHFFFAOYSA-N
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Description

1-Acetyl-3,4-epoxy-pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring with an epoxy group at the 3,4-positions and an acetyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3,4-epoxy-pyrrolidine can be synthesized through several methods. One common approach involves the epoxidation of 1-acetylpyrrolidine. The synthesis typically starts with the preparation of 1-acetylpyrrolidine, which can be achieved by acetylation of pyrrolidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The resulting 1-acetylpyrrolidine is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,4-epoxy-pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxy group is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form 1-acetyl-3,4-dihydroxy-pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents such as ammonia, primary amines, or alcohols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Nucleophilic Ring Opening: Products include 1-acetyl-3-hydroxy-4-alkylamino-pyrrolidines or 1-acetyl-3-hydroxy-4-alkoxy-pyrrolidines.

    Reduction: 1-Acetyl-3,4-dihydroxy-pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

1-Acetyl-3,4-epoxy-pyrrolidine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and acetyl groups.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-Acetyl-3,4-epoxy-pyrrolidine can be compared with other similar compounds such as:

    1-Acetyl-2,3-epoxy-pyrrolidine: Similar structure but with the epoxy group at different positions, leading to different reactivity and applications.

    1-Acetyl-3,4-dihydroxy-pyrrolidine: The reduced form of this compound, which lacks the epoxy group’s reactivity.

    1-Benzoyl-3,4-epoxy-pyrrolidine:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.

Biological Activity

1-Acetyl-3,4-epoxy-pyrrolidine is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields.

Target of Action
this compound interacts with various molecular targets, influencing multiple biochemical pathways. These interactions can lead to significant cellular effects, including modulation of enzyme activity and gene expression.

Mode of Action
The compound is known to affect cell signaling pathways and cellular metabolism. Its unique structure allows it to bind selectively to certain proteins, which can enhance or inhibit their functions depending on the biological context.

This compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to neutralize free radicals, which can help protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antibacterial and Antifungal Properties : Studies indicate effectiveness against various bacterial and fungal strains.
  • Antiparasitic and Anthelmintic Activities : The compound has been evaluated for its potential in treating parasitic infections.
  • Anticancer Potential : Preliminary research suggests it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Neuropharmacological Effects : It may influence neurotransmitter systems, offering potential benefits in neurodegenerative conditions .

Cellular Effects

The compound's effects on cellular processes are complex:

  • Cell Signaling : It can modulate pathways involved in cell growth and differentiation.
  • Gene Expression : Changes in gene expression profiles have been observed, suggesting possible roles in regulating cellular functions.
  • Metabolic Impact : The compound influences metabolic pathways, which can affect energy production and utilization within cells.

Dosage Effects in Animal Models

Research on dosage effects remains limited. However, existing studies on related pyrrolidine alkaloids indicate that varying dosages can lead to different outcomes regarding toxicity and therapeutic efficacy. Some compounds within this class have shown organ toxicity at high doses, necessitating careful evaluation in future studies.

Synthetic Routes

This compound can be synthesized through several methods:

  • Acetylation of Pyrrolidine : Using acetic anhydride or acetyl chloride with a base such as pyridine.
  • Epoxidation : The resulting 1-acetylpyrrolidine is subjected to epoxidation using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Industrial Production

For industrial applications, these synthetic routes are optimized for yield and cost-effectiveness. Continuous flow reactors may be employed to ensure consistent quality.

Chemical Reactions Analysis

This compound is involved in various chemical reactions:

Reaction TypeDescription
Nucleophilic Ring OpeningThe epoxy group undergoes nucleophilic attack by amines or alcohols.
ReductionCan be reduced to form 1-acetyl-3,4-dihydroxy-pyrrolidine using LiAlH4.
SubstitutionThe acetyl group can be replaced with other functional groups.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Scientific Research Applications

The unique properties of this compound make it valuable across various research domains:

  • Organic Synthesis : Acts as an intermediate for synthesizing complex pharmaceuticals and agrochemicals.
  • Medicinal Chemistry : Its structure suggests potential as a drug candidate targeting specific enzymes or receptors.
  • Biological Studies : Useful for investigating enzyme-catalyzed reactions involving epoxides and acetyl groups.

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals distinct reactivity profiles:

CompoundKey Difference
1-Acetyl-2,3-epoxy-pyrrolidineEpoxy group at different positions affecting reactivity
1-Acetyl-3,4-dihydroxy-pyrrolidineLacks epoxy group; reduced reactivity
1-Benzoyl-3,4-epoxy-pyrrolidineDifferent functional groups leading to varied applications

This comparison underscores the unique attributes of this compound that contribute to its potential applications in research and industry.

Properties

IUPAC Name

1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)7-2-5-6(3-7)9-5/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWPGVGGCWKMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31865-21-1
Record name 1-{6-oxa-3-azabicyclo[3.1.0]hexan-3-yl}ethan-1-one
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